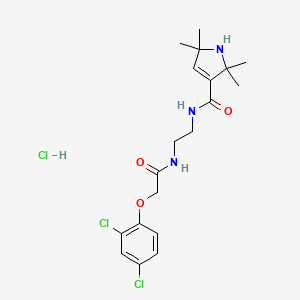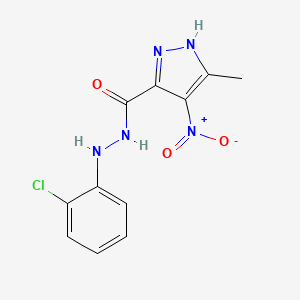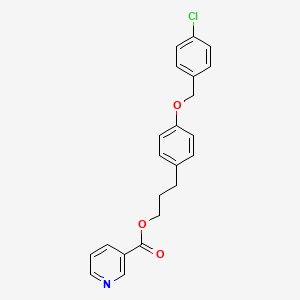
3-Pyridinecarboxylic acid, 3-(4-((4-chlorophenyl)methoxy)phenyl)propyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxylic acid, 3-(4-((4-chlorophenyl)methoxy)phenyl)propyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring, a carboxylic acid group, and a propyl ester group attached to a phenyl ring substituted with a chlorophenyl methoxy group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 3-(4-((4-chlorophenyl)methoxy)phenyl)propyl ester typically involves the esterification of 3-pyridinecarboxylic acid with 3-(4-((4-chlorophenyl)methoxy)phenyl)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the esterification is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-Pyridinecarboxylic acid, 3-(4-((4-chlorophenyl)methoxy)phenyl)propyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-Pyridinecarboxylic acid, 3-(4-((4-chlorophenyl)methoxy)phenyl)propyl ester is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: In studies related to enzyme inhibition and receptor binding.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 3-Pyridinecarboxylic acid, 3-(4-((4-chlorophenyl)methoxy)phenyl)propyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways and biological responses.
相似化合物的比较
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
3-Pyridinecarboxylic acid, 3-(4-((4-chlorophenyl)methoxy)phenyl)propyl ester is unique due to the presence of the chlorophenyl methoxy group, which imparts distinct chemical properties and biological activities compared to other pyridinecarboxylic acids. This structural feature enhances its potential for specific applications in research and industry.
属性
CAS 编号 |
83123-62-0 |
|---|---|
分子式 |
C22H20ClNO3 |
分子量 |
381.8 g/mol |
IUPAC 名称 |
3-[4-[(4-chlorophenyl)methoxy]phenyl]propyl pyridine-3-carboxylate |
InChI |
InChI=1S/C22H20ClNO3/c23-20-9-5-18(6-10-20)16-27-21-11-7-17(8-12-21)3-2-14-26-22(25)19-4-1-13-24-15-19/h1,4-13,15H,2-3,14,16H2 |
InChI 键 |
CZWXDBPALROUKC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C(=O)OCCCC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2,2,3,3,4,4-hexafluoro-4-[1,2,2-trifluoro-2-[(trifluorovinyl)oxy]-1-(trifluoromethyl)ethoxy]butyrate](/img/structure/B15186803.png)
![1-[(7Z)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-7-[[2-(trifluoromethyl)phenyl]methylidene]-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazol-2-yl]ethanone](/img/structure/B15186808.png)
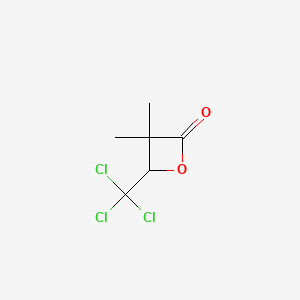
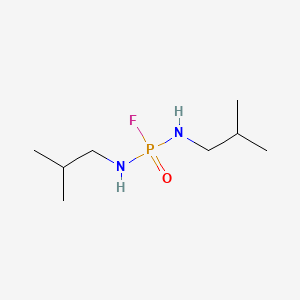
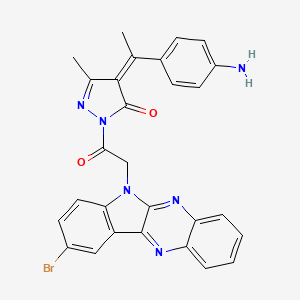
![8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B15186823.png)


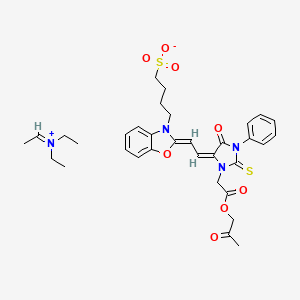
![sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate](/img/structure/B15186849.png)
